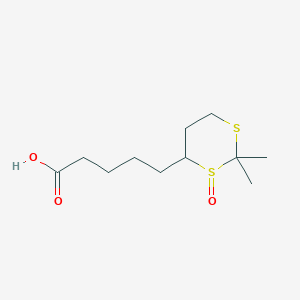
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid is a chemical compound with the molecular formula C11H20O3S2 and a molecular weight of 264.405 g/mol This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves several steps. One common method involves the reaction of 2,2-dimethyl-1,3-dithiane-4-carboxylic acid with a suitable reagent to introduce the pentanoic acid moiety . The reaction conditions typically include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The dithiane ring can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,2-Dimethyl-3-oxo-1lambda~4~,3-dithian-4-yl)pentanoic acid include other dithiane derivatives and compounds with similar structural features, such as:
- 2,2-Dimethyl-1,3-dithiane-4-carboxylic acid
- 2,2-Dimethyl-1,3-dithiane-4-yl acetate
- 2,2-Dimethyl-1,3-dithiane-4-yl methyl ketone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
Properties
CAS No. |
88987-43-3 |
|---|---|
Molecular Formula |
C11H20O3S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-(2,2-dimethyl-3-oxo-1,3-dithian-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H20O3S2/c1-11(2)15-8-7-9(16(11)14)5-3-4-6-10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
IWUXRIOUNICPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCC(S1=O)CCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















